N-[2-[(2-hydroxy-3-naphthalen-1-yloxypropyl)amino]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide
Description
This compound is a structurally complex molecule featuring two distinct moieties:
- A thienoimidazolone core (5-(2-oxohexahydrothieno[3,4-d]imidazol-4-yl)pentanamide), which is analogous to the bicyclic structure of biotin (vitamin B7). This core is critical for interactions with proteins like avidin or streptavidin, commonly exploited in biochemical assays .
- A naphthalen-1-yloxypropylaminoethyl substituent (N-[2-[(2-hydroxy-3-naphthalen-1-yloxypropyl)amino]ethyl]), which introduces a hydrophobic aromatic group and a hydroxypropyl linker. This moiety may enhance membrane permeability or confer fluorescence properties due to the naphthalene system .
Its molecular weight is estimated at ~508.6 g/mol (based on structural analysis), significantly larger than simpler biotin derivatives, suggesting reduced aqueous solubility compared to unmodified biotin .
Properties
CAS No. |
69079-54-5 |
|---|---|
Molecular Formula |
C25H34N4O4S |
Molecular Weight |
486.6 g/mol |
IUPAC Name |
N-[2-[(2-hydroxy-3-naphthalen-1-yloxypropyl)amino]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide |
InChI |
InChI=1S/C25H34N4O4S/c30-18(15-33-21-9-5-7-17-6-1-2-8-19(17)21)14-26-12-13-27-23(31)11-4-3-10-22-24-20(16-34-22)28-25(32)29-24/h1-2,5-9,18,20,22,24,26,30H,3-4,10-16H2,(H,27,31)(H2,28,29,32) |
InChI Key |
PMLCWCLNAKFIMB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCNCC(COC3=CC=CC4=CC=CC=C43)O)NC(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(2-hydroxy-3-naphthalen-1-yloxypropyl)amino]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide typically involves multiple steps, including the formation of intermediate compoundsThe final step involves the coupling of the pentanamide chain under specific reaction conditions, such as controlled temperature and pH levels .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would likely include purification steps such as recrystallization or chromatography to obtain the desired purity level .
Chemical Reactions Analysis
Types of Reactions
N-[2-[(2-hydroxy-3-naphthalen-1-yloxypropyl)amino]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, solvents, and pH levels to optimize the reaction yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could produce compounds with different functional groups .
Scientific Research Applications
N-[2-[(2-hydroxy-3-naphthalen-1-yloxypropyl)amino]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-[(2-hydroxy-3-naphthalen-1-yloxypropyl)amino]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. This interaction can affect various cellular pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional distinctions from analogous biotin derivatives and naphthalene-containing molecules are summarized below:
Table 1: Structural and Functional Comparison
Notes:
- Biotin-EDA (): The aminoethyl group facilitates covalent conjugation to carboxylated surfaces or biomolecules. Its lack of aromaticity limits hydrophobic interactions compared to the target compound.
- Biotin-PEG2-OH (): PEGylation enhances biocompatibility and circulation time, but the target compound’s naphthalene group may offer superior tissue penetration in hydrophobic environments .
- Triazole-naphthalene derivatives (): These compounds share the naphthalene-oxy motif but utilize a triazole-acetamide backbone. Their antimicrobial activity (inferred from nitro-substituents in 6b-c) contrasts with the target’s likely role in protein binding or drug delivery .
Key Research Findings :
Biotin Derivatives: Modifications to the ethylenediamine linker (e.g., aminoethyl, hydroxyethyl, PEG) significantly alter solubility and binding kinetics. For instance, PEGylated biotin derivatives show reduced non-specific interactions in immunochemical assays .
Naphthalene-oxy Groups : Compounds with naphthalene-oxy substituents exhibit enhanced fluorescence and hydrophobic binding, as seen in triazole derivatives (). This suggests the target compound may serve dual roles in imaging and targeted delivery .
Thienoimidazolone Core: The biotin-like core retains high affinity for streptavidin (KD ~10⁻¹⁵ M for biotin), but bulky substituents (e.g., naphthalene-oxy) may sterically hinder binding, necessitating empirical validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
